molecular formula C19H20N2O4 B2480814 3-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide CAS No. 922129-66-6

3-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide

Cat. No.: B2480814
CAS No.: 922129-66-6
M. Wt: 340.379
InChI Key: YPIFLOXQGFORSF-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide is a complex organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a tetrahydrobenzoxazepinyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazepine Ring: This step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. The reaction conditions often include the use of a strong base and a suitable solvent.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, where a methoxyphenyl halide reacts with the benzoxazepine intermediate.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amide coupling reaction, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halides or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Preliminary studies suggest it may have therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazepines: Compounds with similar benzoxazepine structures.

    Methoxyphenyl Derivatives: Compounds containing the methoxyphenyl group.

Uniqueness

What sets 3-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide apart is its unique combination of structural features, which may confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-24-15-6-2-13(3-7-15)4-9-18(22)21-14-5-8-17-16(12-14)19(23)20-10-11-25-17/h2-3,5-8,12H,4,9-11H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIFLOXQGFORSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)OCCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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